

The Prevalence and Pathways of Acetoin in Fermented Foods: A Technical Guide

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Compound of Interest

Compound Name: Acetoin

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Abstract

Acetoin (3-hydroxy-2-butanone) is a volatile organic compound that contributes significantly to the flavor and aroma profiles of many fermented foods. Its presence, often associated with a buttery or creamy note, is a direct result of the metabolic activities of various microorganisms, including lactic acid bacteria (LAB) and yeasts. Understanding the natural occurrence, biosynthetic pathways, and analytical quantification of **acetoin** is crucial for quality control in the food industry and for researchers exploring microbial metabolism for biotechnological applications. This technical guide provides an in-depth overview of **acetoin** in fermented foods, presenting quantitative data, detailed experimental protocols for its determination, and visualizations of the core metabolic pathways involved in its production.

Natural Occurrence of Acetoin in Fermented Foods

Acetoin is a common metabolite found in a wide array of fermented products, ranging from dairy and alcoholic beverages to traditional fermented vegetables and legumes. Its concentration can vary significantly depending on the raw materials, the specific fermenting microorganisms, and the fermentation conditions such as temperature, pH, and oxygen availability. The following table summarizes the quantitative data on **acetoin** concentrations found in various fermented foods.

Fermented Food Category	Specific Product	Acetoin Concentration Range	Key Microorganisms Involved
Dairy Products	Yogurt	241.2 mg/kg[1]	Lactococcus lactis, Lactobacillus spp.
Cheese	Varies widely, can be >10 mg/kg[2]	Lactococcus lactis, Leuconostoc spp.	
Kefir	Present, contributes to "buttery" flavor[3]	Lactic acid bacteria, Yeasts	
Buttermilk	Present, contributes to flavor[4]	Lactococcus lactis	
Alcoholic Beverages	Wine	2 - 200 mg/L[5][6]	Saccharomyces cerevisiae, Zygosaccharomyces spp.
Beer	Typically low, can increase with certain bacteria	Saccharomyces cerevisiae, Acetic Acid Bacteria[7]	Leuconostoc spp., Weissella spp., Lactobacillus spp.[8][9]
Fermented Vegetables	Kimchi	Present, varies with fermentation stage	
Sauerkraut	Present, produced by LAB	Leuconostoc mesenteroides, Lactobacillus spp.	
Fermented Legumes	Douchi (Fermented Soybean)	Key flavor substance[2]	Bacillus subtilis
Natto	Up to 33.90 g/L in fermentation broths[10][11]	Bacillus subtilis (natto)	

Other

Sourdough

Production stimulated
by citrate[10]Lactobacillus
crustorum

Experimental Protocols for Acetoin Determination

Accurate quantification of **acetoin** in complex food matrices is essential for quality assessment and research. Several analytical methods are commonly employed, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a highly sensitive and specific method for the determination of volatile compounds like **acetoin**.

Methodology: Headspace-Gas Chromatography (HS-GC)

- Sample Preparation:
 - Homogenize the solid or semi-solid food sample.
 - Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
 - For liquid samples, directly pipette a known volume (e.g., 1-5 mL) into the headspace vial.
 - Add an internal standard (e.g., 2,3-butanediol or another suitable compound not present in the sample) of a known concentration to each vial.
 - Seal the vials tightly with a PTFE/silicone septum and aluminum cap.
- Headspace Incubation:
 - Place the vials in the headspace autosampler.
 - Incubate the vials at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
- GC Analysis:

- Injection: An automated syringe takes a specific volume of the headspace gas (e.g., 1 mL) and injects it into the GC inlet.
- Column: Use a suitable capillary column for volatile compound analysis (e.g., a wax column like DB-WAX or a similar polar stationary phase).
- Oven Temperature Program:
 - Initial temperature: e.g., 40°C, hold for 2-5 minutes.
 - Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of e.g., 200-220°C.
 - Hold at the final temperature for 5-10 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Detector: Flame Ionization Detector (FID) is commonly used for quantification.
- Data Analysis: Identify the **acetoin** peak based on its retention time compared to a pure standard. Quantify the concentration by comparing the peak area of **acetoin** to that of the internal standard, using a calibration curve prepared with known concentrations of **acetoin**.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for **acetoin** quantification, particularly suitable for non-volatile derivatives or when coupled with specific detectors.

Methodology: HPLC with UV Detection

- Sample Preparation:
 - Homogenize the food sample.
 - Extract **acetoin** using a suitable solvent (e.g., deionized water, or a specific buffer). This may involve vortexing, sonication, and centrifugation to remove solid particles.

- Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before injection.
- HPLC Analysis:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., dilute phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]
 - Flow Rate: Typically 0.5-1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) for reproducible retention times.
 - Detector: A UV detector set at a wavelength where **acetoin** has some absorbance (e.g., around 205 nm), although its chromophore is weak. For improved sensitivity and specificity, derivatization with a UV-active agent can be performed.
 - Data Analysis: Identify the **acetoin** peak by its retention time and quantify using a calibration curve prepared with **acetoin** standards.

Enzymatic Assay

Enzymatic methods offer high specificity for the determination of **acetoin**.

Methodology: Coupled Enzyme Assay

- Principle: This method utilizes the enzyme **acetoin** reductase (also known as 2,3-butanediol dehydrogenase) which catalyzes the NADH-dependent reduction of **acetoin** to 2,3-butanediol. The decrease in NADH concentration is measured spectrophotometrically at 340 nm.
- Reagents:
 - Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-7.5).

- NADH solution.
- **Acetoin** reductase enzyme solution.
- Sample extract.
- Procedure:
 - In a cuvette, mix the assay buffer, NADH solution, and the sample extract.
 - Measure the initial absorbance at 340 nm (A_{initial}).
 - Initiate the reaction by adding the **acetoin** reductase enzyme solution.
 - Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_{final}).
 - The change in absorbance ($\Delta A = A_{\text{initial}} - A_{\text{final}}$) is directly proportional to the amount of **acetoin** in the sample.
- Calculation:
 - Calculate the concentration of **acetoin** using the Beer-Lambert law and the molar extinction coefficient of NADH ($6220 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$).

Voges-Proskauer (VP) Test

The Voges-Proskauer test is a qualitative or semi-quantitative colorimetric method for the detection of **acetoin**.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Methodology

- Principle: In the presence of alkali and atmospheric oxygen, **acetoin** is oxidized to diacetyl. Diacetyl then reacts with a guanidino-containing compound (like creatine, often present in peptone-based media or added) to produce a red-colored complex.[\[15\]](#) α -naphthol acts as a catalyst to enhance the color development.[\[12\]](#)
- Reagents:
 - Barritt's Reagent A: 5% (w/v) α -naphthol in absolute ethanol.

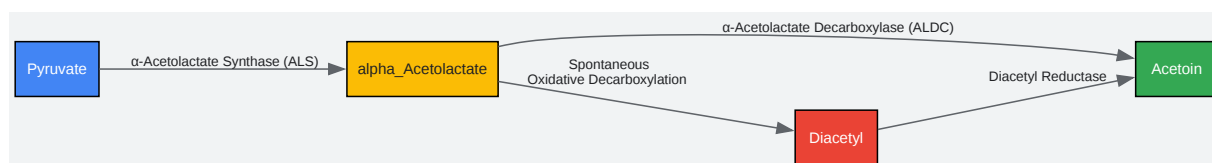
- Barritt's Reagent B: 40% (w/v) potassium hydroxide (KOH) in water.
- Procedure:
 - To 1 mL of the sample or culture broth, add 0.6 mL of Barritt's Reagent A and mix well.
 - Add 0.2 mL of Barritt's Reagent B and mix vigorously to ensure aeration.
 - Allow the tube to stand for 15-30 minutes.
- Result Interpretation:
 - Positive: A cherry red color development indicates the presence of **acetoin**.
 - Negative: The absence of a red color (or the appearance of a yellow/copper color) indicates a negative result.

Metabolic Pathways of Acetoin Production

The biosynthesis of **acetoin** in fermentative microorganisms primarily originates from pyruvate, a central intermediate of glycolysis. The specific enzymatic steps can vary slightly between different microbial genera.

Acetoin Biosynthesis in Lactic Acid Bacteria (e.g., *Lactococcus*, *Leuconostoc*)

In many lactic acid bacteria, **acetoin** is produced via the α -acetolactate pathway. This pathway serves as an alternative route for pyruvate metabolism, particularly under conditions of excess pyruvate.

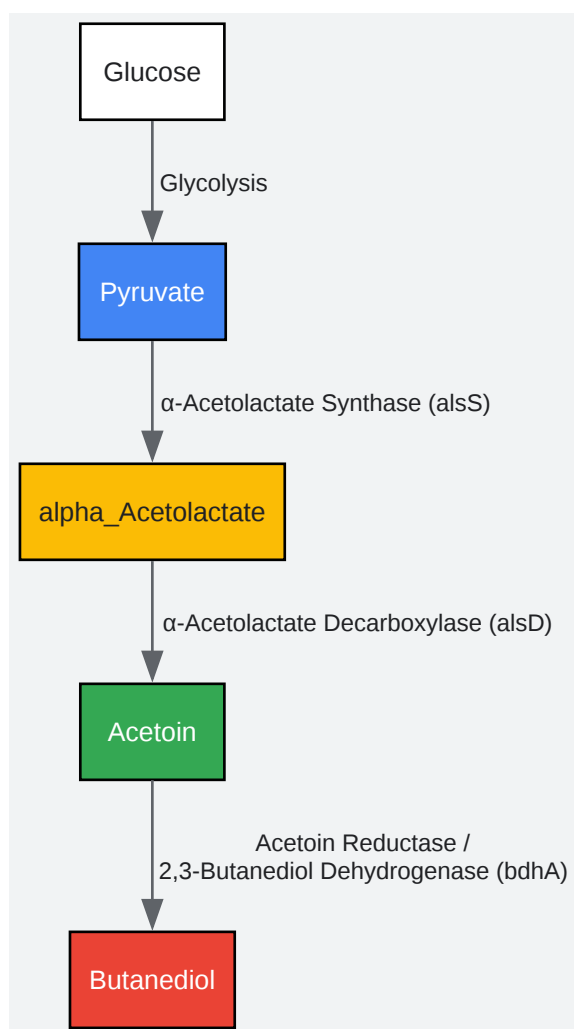


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Caption: **Acetoin** biosynthesis pathway in lactic acid bacteria.

Acetoin Biosynthesis in *Bacillus subtilis*

Bacillus subtilis, particularly the strains used for natto fermentation, is a prolific producer of **acetoin**. The pathway is similar to that in LAB, starting from pyruvate.

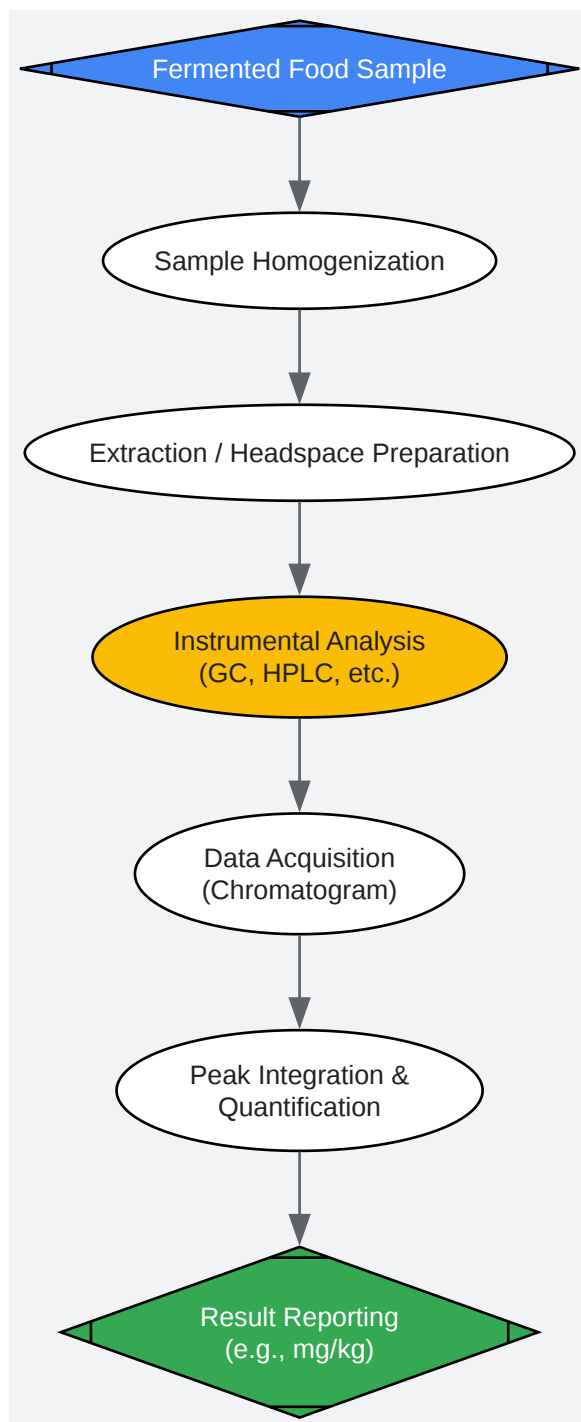


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Caption: **Acetoin** metabolic pathway in *Bacillus subtilis*.

Experimental Workflow for Acetoin Analysis

A typical workflow for the quantitative analysis of **acetoin** from a fermented food sample involves several key steps, from sample collection to data interpretation.



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Caption: General experimental workflow for **acetoin** quantification.

Conclusion

The presence and concentration of **acetoin** are critical parameters influencing the sensory characteristics of a wide variety of fermented foods. Its production is intrinsically linked to the metabolic activities of the fermenting microorganisms. A thorough understanding of the factors that influence **acetoin** biosynthesis, coupled with robust and accurate analytical methods for its quantification, is indispensable for both quality control in food production and for fundamental research in microbial biotechnology. The methodologies and pathways detailed in this guide provide a solid foundation for professionals engaged in the study and application of fermentation science.

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References

- 1. [ijcmas.com](https://www.ijcmas.com) [[ijcmas.com](https://www.ijcmas.com)]
- 2. Whole-Cell Biocatalytic Production of Acetoin with an aldC-Overexpressing *Lactococcus lactis* Using Soybean as Substrate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 10. Isolation of acetoin-producing *Bacillus* strains from Japanese traditional food-natto - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. microbenotes.com [microbenotes.com]
- 14. Voges–Proskauer test - Wikipedia [en.wikipedia.org]

- 15. microbiologyinfo.com [microbiologyinfo.com]
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